

Ethyl Valerate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl valerate*

Cat. No.: *B1222032*

[Get Quote](#)

An In-depth Review of the Chemical Properties, Synthesis, Biological Activity, and Analytical Methods for **Ethyl Valerate** (CAS Number: 539-82-2)

Abstract

Ethyl valerate, also known as ethyl pentanoate, is a fatty acid ester with the chemical formula C₇H₁₄O₂.^[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often likened to that of green apples.^[2] While extensively utilized in the food and fragrance industries, its role as a short-chain fatty acid ester suggests potential applications in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of **ethyl valerate**, encompassing its physicochemical properties, synthesis and purification protocols, analytical methodologies, metabolic fate, and potential biological activities. Particular emphasis is placed on the signaling pathways associated with short-chain fatty acids, offering insights into the prospective pharmacological relevance of **ethyl valerate** for researchers and professionals in drug development.

Core Chemical and Physical Properties

Ethyl valerate is an organic compound with a molecular weight of approximately 130.18 g/mol.^{[3][4][5]} Its fundamental properties are summarized in the table below, providing essential data for laboratory and developmental applications.

Property	Value	Reference
CAS Number	539-82-2	[3][4][6][7]
Molecular Formula	C ₇ H ₁₄ O ₂	[3][4][5][6]
Molecular Weight	130.18 g/mol	[3][4][5]
Appearance	Colorless liquid	[5][6]
Boiling Point	144-145 °C	[2]
Density	0.875 g/mL at 25 °C	[2]
Refractive Index	1.401 at 20 °C	[2]
Solubility	Poorly soluble in water; miscible with organic solvents.	[1]

Synthesis and Purification Protocols

The synthesis of **ethyl valerate** can be achieved through several methods, with Fischer esterification being the most common. Enzymatic synthesis is also a viable and increasingly popular green alternative.

Chemical Synthesis: Fischer Esterification

This method involves the acid-catalyzed esterification of valeric acid with ethanol.

Experimental Protocol:

- Reactants: Combine valeric acid (1.0 equivalent) and an excess of absolute ethanol in a round-bottom flask.
- Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

- Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude **ethyl valerate** can be further purified by distillation under reduced pressure or by column chromatography.

Enzymatic Synthesis

Immobilized lipases can be used as biocatalysts for the esterification of valeric acid and ethanol, offering a more environmentally friendly process.

Experimental Protocol:

- Enzyme Preparation: Immobilize a lipase, such as from *Burkholderia cepacia* or *Thermomyces lanuginosus*, on a solid support like alginate or polyhydroxybutyrate (PHB) particles.[4][8]
- Reaction Mixture: In a screw-capped flask, combine valeric acid and ethanol in a suitable organic solvent, such as heptane.[4][8] The molar ratio of the acid to alcohol and the enzyme concentration should be optimized.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 37 °C) with shaking.[4]
- Monitoring: Take aliquots at various time intervals to determine the reaction yield, often by titrating the remaining acid with a standardized solution of potassium hydroxide.[4]
- Product Isolation: Once the desired conversion is achieved, the immobilized enzyme can be filtered off and the **ethyl valerate** can be isolated from the solvent, typically by evaporation.

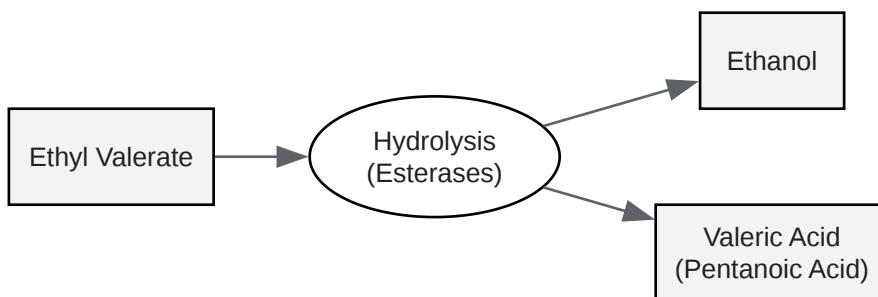
Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of **ethyl valerate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

- Sample Preparation: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the **ethyl valerate**. An internal standard, such as ethyl heptadecanoate, should be added before extraction for accurate quantification.
- GC Separation:
 - Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable.
 - Injector Temperature: Typically set around 250 °C.
 - Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50 °C and ramping up to 250 °C.
 - Carrier Gas: Helium is commonly used.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) is standard.
 - Mass Analyzer: A quadrupole or ion trap analyzer can be used.
 - Data Acquisition: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.


Metabolic Fate and Biological Activity

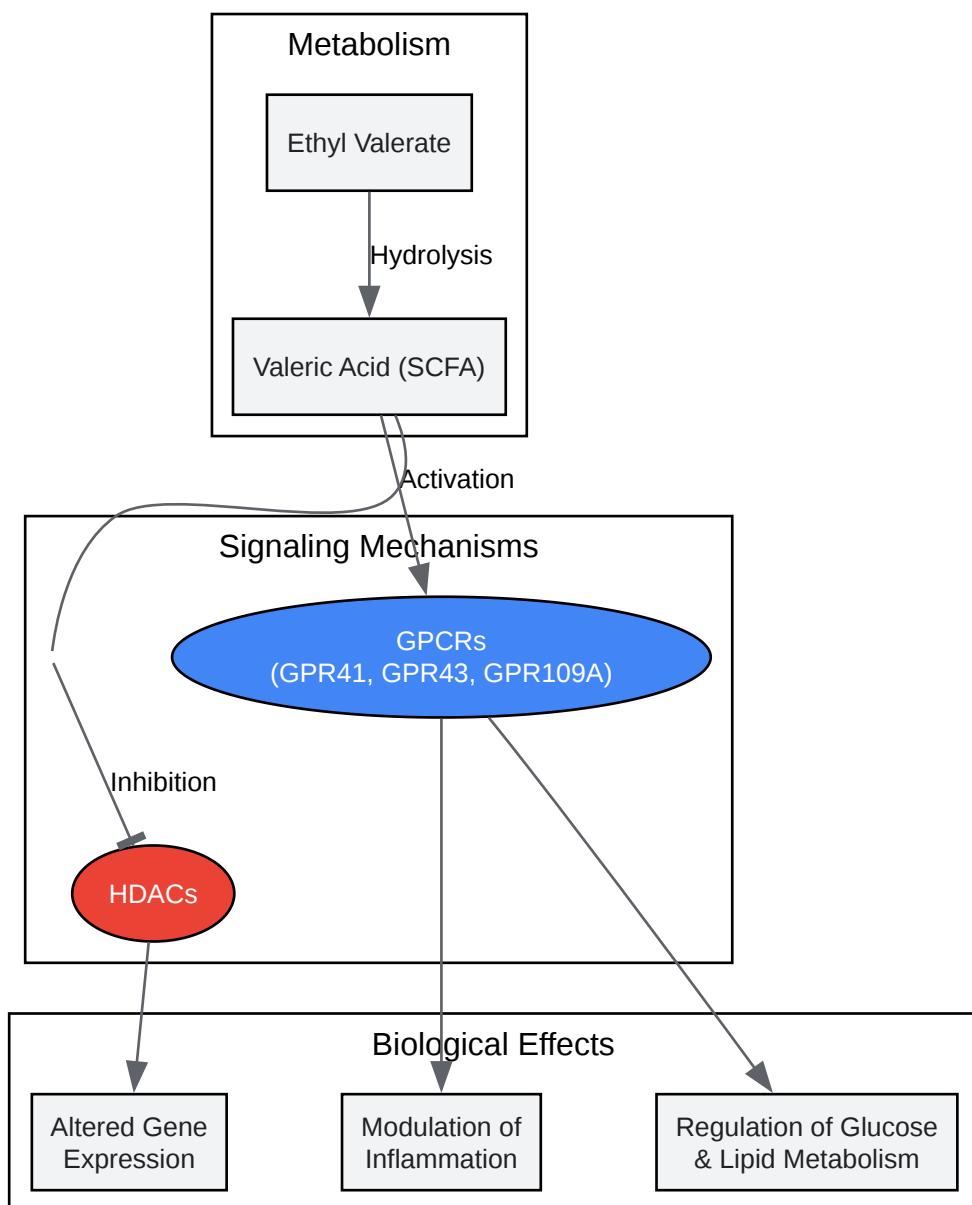
While **ethyl valerate** is primarily known as a flavoring agent, its structural similarity to endogenous short-chain fatty acids (SCFAs) suggests potential biological activities of interest to drug development professionals.

Metabolic Pathway of Ethyl Valerate

Upon ingestion, **ethyl valerate** is expected to undergo rapid hydrolysis in the gastrointestinal tract and blood, catalyzed by esterases.^[9] This process breaks the ester bond, yielding ethanol

and valeric acid (pentanoic acid).

[Click to download full resolution via product page](#)


Metabolic hydrolysis of **ethyl valerate**.

The resulting valeric acid can then enter cellular metabolic pathways.

Potential Signaling Pathways

The biological effects of **ethyl valerate** are likely mediated by its hydrolysis product, valeric acid, which is a short-chain fatty acid. SCFAs are known to act as signaling molecules through two primary mechanisms:

- Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.^{[3][4][6]} These receptors are expressed in various tissues, including the gut, adipose tissue, and immune cells, and their activation can influence inflammation, glucose metabolism, and lipid metabolism.^{[4][7]}
- Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can inhibit HDACs, leading to changes in gene expression.^{[3][4]} This mechanism is associated with anti-inflammatory effects and cellular differentiation.

[Click to download full resolution via product page](#)

Potential signaling pathways of **ethyl valerate** via its metabolite.

Toxicological Profile

The toxicological properties of **ethyl valerate** have not been fully investigated.^[10] However, available data suggest it may cause eye, skin, and respiratory system irritation.^{[10][11]} Ingestion of large amounts may lead to gastrointestinal irritation and central nervous system depression.^[10] A bacterial reverse mutation assay (Ames test) indicated that **ethyl valerate**

was not mutagenic.^[8] Further toxicological studies are warranted to fully characterize its safety profile for potential pharmaceutical applications.

Conclusion

Ethyl valerate is a well-characterized compound with established applications in the flavor and fragrance industries. For professionals in research and drug development, its significance lies in its identity as a short-chain fatty acid ester. Its rapid *in vivo* hydrolysis to valeric acid suggests that it could serve as a pro-drug or delivery vehicle for this bioactive SCFA. The known signaling roles of SCFAs in modulating inflammation, metabolism, and gene expression open avenues for exploring the therapeutic potential of **ethyl valerate** in a range of pathological conditions. Further research is necessary to elucidate the specific biological effects and signaling pathways directly influenced by **ethyl valerate** and its metabolites, and to establish a comprehensive safety profile for its use in pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl pentanoate - Wikipedia [en.wikipedia.org]
- 2. In silico, *in vitro*, and *in vivo* investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [fragrancematerialsafetyresource.elsevier.com](#) [fragrancematerialsafetyresource.elsevier.com]
- 9. [Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 10. [pim-resources.coleparmer.com](#) [pim-resources.coleparmer.com]
- 11. [ethyl valerate, 539-82-2](#) [thegoodscentscompany.com]
- To cite this document: BenchChem. [Ethyl Valerate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222032#ethyl-valerate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com